REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][C:4]([C:7]([O:9]CC)=O)=[CH:5][N:6]=1.[NH:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1>>[CH3:1][C:2]1[S:3][C:4]([C:7]([N:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)=[O:9])=[CH:5][N:6]=1
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15.42 g
|
Type
|
reactant
|
Smiles
|
CC=1SC(=CN1)C(=O)OCC
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 120° C. under a nitrogen atmosphere for 36 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
36 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC(=CN1)C(=O)N1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.91 g | |
YIELD: PERCENTYIELD | 78.6% | |
YIELD: CALCULATEDPERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |